molecular formula C16H14Br2N2O4 B11551882 N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide

N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide

Cat. No.: B11551882
M. Wt: 458.10 g/mol
InChI Key: UMGZIQIBMDBTSN-UFWORHAWSA-N
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Description

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of bromine, hydroxyl, methoxy, and hydrazide functional groups, which contribute to its reactivity and versatility in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide typically involves the condensation of 5-bromo-2-hydroxybenzaldehyde with 2-(2-bromo-4-methoxyphenoxy)acetohydrazide. The reaction is carried out under reflux conditions in the presence of a suitable solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the desired product, which is then purified through recrystallization or chromatography techniques.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis.

Chemical Reactions Analysis

Types of Reactions

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

    Reduction: The compound can be reduced to form hydrazine derivatives.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products

The major products formed from these reactions include quinones, hydrazine derivatives, and various substituted phenyl compounds, depending on the specific reagents and conditions used.

Scientific Research Applications

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The presence of multiple functional groups allows it to engage in hydrogen bonding, hydrophobic interactions, and covalent modifications, contributing to its diverse biological activities.

Comparison with Similar Compounds

Similar Compounds

  • N’-[(E)-(3-bromo-4-hydroxy-5-methoxyphenyl)methylidene]-2-(4-chlorophenyl)acetohydrazide
  • N’-[(E)-(5-bromo-2-thienyl)methylidene]-2-(4-oxo-3-phenyl-3,4-dihydro-2-quinazolinyl)sulfanylacetohydrazide
  • N’-[(E)-(4-hydroxyphenyl)methylidene]-2-(3-methyl-4-oxo-3,4-dihydro-2-quinazolinyl)sulfanylacetohydrazide

Uniqueness

N’-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(2-bromo-4-methoxyphenoxy)acetohydrazide stands out due to its unique combination of bromine, hydroxyl, and methoxy groups, which confer distinct reactivity and biological properties

Properties

Molecular Formula

C16H14Br2N2O4

Molecular Weight

458.10 g/mol

IUPAC Name

N-[(E)-(5-bromo-2-hydroxyphenyl)methylideneamino]-2-(2-bromo-4-methoxyphenoxy)acetamide

InChI

InChI=1S/C16H14Br2N2O4/c1-23-12-3-5-15(13(18)7-12)24-9-16(22)20-19-8-10-6-11(17)2-4-14(10)21/h2-8,21H,9H2,1H3,(H,20,22)/b19-8+

InChI Key

UMGZIQIBMDBTSN-UFWORHAWSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)OCC(=O)N/N=C/C2=C(C=CC(=C2)Br)O)Br

Canonical SMILES

COC1=CC(=C(C=C1)OCC(=O)NN=CC2=C(C=CC(=C2)Br)O)Br

Origin of Product

United States

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